Spectroscopic Profile of Perillartine: A Technical Guide
Spectroscopic Profile of Perillartine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Perillartine, a synthetic high-intensity sweetener. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Perillartine, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of Perillartine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectral Data
Table 1: ¹H NMR Spectral Data of (-)-Perillaldehyde *
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.438 | s | H7 (Aldehyde) |
| 6.842 | m | H2 |
| 4.782 | s | H9a |
| 4.738 | s | H9b |
| 2.47 | m | H3a |
| 2.26 | m | H4 |
| 2.12 | m | H3b |
| 1.914 | m | H5a |
| 1.763 | s | H10 (Methyl) |
| 1.45 | m | H5b, H6 |
Note: Data corresponds to (-)-perillaldehyde, the precursor to Perillartine. The formation of the oxime in Perillartine will significantly alter the chemical shift of the H7 proton and may induce smaller shifts in adjacent protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of Perillartine provides a count of the unique carbon atoms in the molecule. A spectrum is available from public databases, though a detailed assignment of all peaks is not provided.
Table 2: ¹³C NMR Spectral Data of Perillartine
| Chemical Shift (ppm) | Assignment (Tentative) |
| Data not available | C=NOH |
| Data not available | C1 |
| Data not available | C2 |
| Data not available | C3 |
| Data not available | C4 |
| Data not available | C5 |
| Data not available | C6 |
| Data not available | C8 |
| Data not available | C9 |
| Data not available | C10 |
Note: A publicly available ¹³C NMR spectrum exists, but a comprehensive list of assigned chemical shifts is not currently published.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in Perillartine. The spectrum is characterized by absorptions corresponding to O-H, C-H, C=N, C=C, and C-O bonds.
Table 3: IR Absorption Bands for Perillartine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 - 3500 | Broad | O-H stretch (oxime) |
| 3080 - 3010 | Medium | =C-H stretch |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1640 - 1680 | Medium | C=N stretch (oxime) |
| 1640 - 1650 | Medium | C=C stretch (alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Perillartine, aiding in its identification and structural confirmation.
Table 4: Mass Spectrometry Data for Perillartine
| m/z Ratio | Relative Intensity | Fragment Ion (Tentative) |
| 165 | M⁺ (Molecular Ion) | [C₁₀H₁₅NO]⁺ |
| Data not available | ||
| Data not available | ||
| Data not available |
Note: A detailed fragmentation pattern with relative intensities and assigned fragment structures is not currently available in the public domain.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.
NMR Spectroscopy
Sample Preparation: A sample of Perillartine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C spectra.
¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay to allow for full magnetization recovery between scans.
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
Sample Preparation (Solid):
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Thin Film: A small amount of Perillartine is dissolved in a volatile solvent (e.g., acetone, dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
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KBr Pellet: A small amount of Perillartine is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder (or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of Perillartine is prepared in a volatile organic solvent (e.g., methanol, ethyl acetate).
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used for the analysis.
Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for the analysis of terpene-related compounds. The oven temperature is programmed to ramp up to ensure good separation of components.
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method used to fragment the molecules. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Perillartine.
Caption: General workflow for the spectroscopic analysis of Perillartine.
